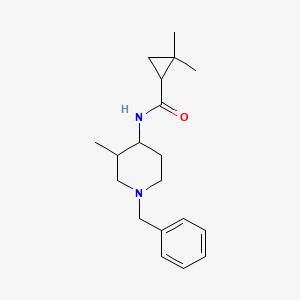
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide, also known as BTCP, is a synthetic compound that belongs to the family of piperidine derivatives. BTCP was first synthesized in the 1970s and since then, it has been extensively studied for its potential applications in the field of neuroscience.
作用機序
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide acts by inhibiting the reuptake of dopamine in the brain. It binds to the dopamine transporter (DAT) protein, which is responsible for removing dopamine from the synaptic cleft. By inhibiting DAT, N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide increases the levels of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This increased activation of dopamine receptors is thought to be responsible for the therapeutic effects of N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide in neurological disorders.
Biochemical and Physiological Effects:
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has been shown to have a range of biochemical and physiological effects in the brain. It increases the levels of dopamine in the nucleus accumbens, a brain region that is involved in reward-motivated behavior. It also increases the levels of dopamine in the prefrontal cortex, a brain region that is involved in executive function and decision-making. In addition, N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has been shown to increase the levels of norepinephrine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation.
実験室実験の利点と制限
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has several advantages for lab experiments. It is a potent dopamine reuptake inhibitor, which means that it can be used to study the role of dopamine in various neurological disorders. It is also a highly selective inhibitor of DAT, which means that it does not affect other neurotransmitter transporters. However, N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in the brain. In addition, N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has been shown to have some toxic effects in animal studies, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide. One area of research is to study its potential applications in the treatment of neurological disorders such as Parkinson's disease, ADHD, and drug addiction. Another area of research is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, there is a need for further studies to determine the safety and efficacy of N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide in humans, as well as its potential side effects. Finally, there is a need for the development of new compounds that are more selective and have fewer side effects than N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide.
合成法
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide can be synthesized using a multi-step procedure that involves the reaction of 1-benzyl-4-chloropiperidine with 2,2-dimethylcyclopropanecarboxylic acid in the presence of a base such as sodium hydride. The resulting intermediate is then treated with N-methylmorpholine and acetic anhydride to obtain the final product, N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide. This synthesis method has been optimized over the years to improve the yield and purity of N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide.
科学的研究の応用
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It is a potent dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward-motivated behavior, learning, and memory. Therefore, N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has been studied as a potential treatment for various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
特性
IUPAC Name |
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-14-12-21(13-15-7-5-4-6-8-15)10-9-17(14)20-18(22)16-11-19(16,2)3/h4-8,14,16-17H,9-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRECMTDFPABTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NC(=O)C2CC2(C)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,5R)-3-hydroxy-5-methyl-N-[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B7438141.png)

![N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B7438155.png)
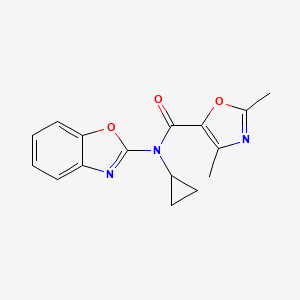
![4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid](/img/structure/B7438177.png)
![1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7438189.png)
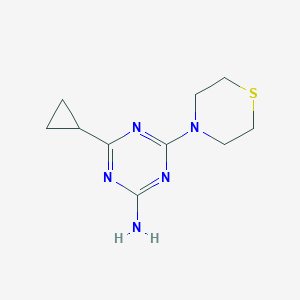
![1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B7438207.png)
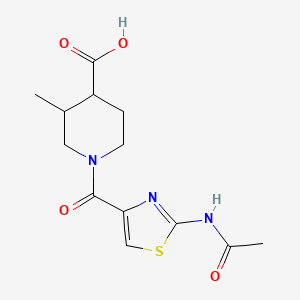
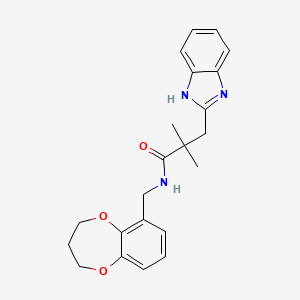
![1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7438227.png)
![2-methyl-6-(1-propan-2-ylimidazol-4-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7438232.png)
![3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7438235.png)
![[4-[(6-Methoxy-3-methylquinoxalin-2-yl)amino]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7438241.png)